Bienvenue dans la boutique en ligne BenchChem!

LY456236

Neuropathic Pain Spinal Nerve Ligation Allodynia

Procure LY456236 HCl (CAS 338738-57-1) for your preclinical studies. This selective mGlu1 antagonist (IC50 143 nM) with EGFR inhibition (IC50 0.91 μM) is distinguished by its oral bioactivity, which enables robust chronic dosing in rodent CNS disease models. Its >70-fold selectivity over mGlu5 ensures target-specific findings. Supplied as ≥98% pure solid for reliable outcomes.

Molecular Formula C16H16ClN3O2
Molecular Weight 317.77 g/mol
CAS No. 338738-57-1
Cat. No. B1663794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY456236
CAS338738-57-1
SynonymsLY-456236 Hydrochloride;  MPMQ hydrochloride;  6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine                              hydrochloride
Molecular FormulaC16H16ClN3O2
Molecular Weight317.77 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl
InChIInChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H
InChIKeyAVKFOWUSTVWZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY456236 (CAS 338738-57-1) for Scientific Procurement: Compound Profile and Procurement Snapshot


LY456236 (also known as MPMQ) is a synthetic quinazoline-4-amine derivative that functions as a selective, non-competitive, and orally active antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1, GRM1) [1]. Its chemical identity includes a free base form (CAS 338738-57-1) with a molecular weight of 281.31 Da, and a hydrochloride salt form (CAS 338736-46-2) with a molecular weight of 317.77 Da, commonly supplied at ≥98% purity for research applications . As an allosteric modulator of mGluR1, LY456236 serves as a critical pharmacological tool for dissecting the role of group I metabotropic glutamate receptors in neurological and psychiatric disorders [1].

Why LY456236 Cannot Be Replaced by Generic mGluR Antagonists: The Subtype Selectivity Imperative


In experimental pharmacology, generic substitution among mGluR ligands is precluded by their distinct subtype selectivity profiles, which dictate divergent biological outcomes and side-effect liabilities [1]. While numerous compounds target the mGluR family, their varying affinities for mGluR1, mGluR5, and group II/III receptors mean that even structurally similar molecules can produce fundamentally different results in disease models [2]. For instance, mGluR5 antagonists exhibit superior anxiolytic efficacy but are less effective in pain models, whereas mGluR1 antagonists like LY456236 demonstrate the inverse profile—superior analgesia but modest anxiolysis [1]. Furthermore, the allosteric binding mode of LY456236 confers non-competitive antagonism, a mechanism distinct from orthosteric competitors, resulting in different functional pharmacology that cannot be recapitulated by generic or broader-spectrum mGluR antagonists [1]. The following quantitative evidence delineates these critical points of differentiation.

LY456236 Comparative Evidence Guide: Quantitative Differentiation from mGluR5 Antagonists, Group II Antagonists, and Off-Targets


Superior Reversal of Neuropathic Allodynia Compared to mGluR5 Antagonists MPEP and MTEP

In the rat spinal nerve ligation (SNL) model of neuropathic pain, LY456236 demonstrated superior efficacy in reversing mechanical allodynia compared to the mGluR5 antagonists MPEP and MTEP [1]. While systemic administration of MPEP and MTEP reduced allodynia, only LY456236 achieved complete reversal of this pain behavior [1]. This finding establishes a clear pharmacodynamic advantage for mGluR1 antagonism over mGluR5 antagonism in neuropathic pain models, directly impacting the selection of the appropriate pharmacological tool for pain research [1].

Neuropathic Pain Spinal Nerve Ligation Allodynia mGluR1 vs mGluR5

High Subtype Selectivity for mGluR1 Over mGluR5

LY456236 exhibits a pronounced selectivity for the mGluR1 receptor over the closely related mGluR5 subtype . The reported IC50 for mGluR1 is 143 nM (0.143 μM), while the IC50 for mGluR5 is > 10,000 nM (> 10 μM), representing a selectivity window exceeding 69-fold . In contrast, broader-spectrum mGluR antagonists like LY341495 exhibit potent inhibition of multiple mGluR subtypes, including mGlu2 and mGlu3 (Ki/IC50 values in the low nanomolar range) while maintaining relatively weak activity at mGluR1a (IC50 of 7.8-8.2 μM) . This stark difference in selectivity profiles means that LY456236 can be used to dissect mGluR1-specific contributions to physiology and disease with minimal confounding effects from other mGluR subtypes .

Receptor Selectivity mGluR1 mGluR5 IC50 Off-target profiling

mGluR1-Dependent Blockade of DHPG-Induced Seizures and Behaviors

In a series of experiments using the group I mGluR agonist (S)-3,5-DHPG, LY456236 specifically blocked the behavioral syndrome and seizures mediated by mGluR1 activation [1]. The full behavioral syndrome produced by 400 nmol of (S)-3,5-DHPG was completely antagonized by LY456236, whereas the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 were ineffective [1]. Furthermore, scratching behaviors induced by a lower dose (30 nmol) of (S)-3,5-DHPG were also selectively blocked by LY456236, but not by MPEP, LY341495, or the NMDA receptor antagonist MK-801 [1]. Critically, LY456236 blocked the generalized seizures recorded by EEG at the 30 nmol dose of (S)-3,5-DHPG, although it was ineffective against seizures induced by the 400 nmol dose [1]. This pharmacological fingerprinting provides direct, in vivo evidence that LY456236 targets mGluR1-mediated excitatory pathways with high specificity [1].

Epilepsy Seizure Models mGluR1 DHPG Pharmacological Validation

Favorable Side-Effect Profile: Reduced Motor Impairment Compared to mGluR5 Antagonists

In a comparative study assessing potential side effects, LY456236 demonstrated a more favorable profile in terms of motor function compared to the mGluR5 antagonists MPEP and MTEP [1]. While MPEP and MTEP impaired rotarod performance and reduced locomotor activity at doses ranging from 1-30 mg/kg, LY456236 did not produce these impairments at its behaviorally active doses [1]. The only notable side effect observed with LY456236 was a reduction in operant responding for food, which occurred at 30 mg/kg, whereas MPEP and MTEP impaired operant responding, reduced body temperature, and decreased locomotor activity across a broader and lower dose range (3-30 mg/kg) [1]. This differential side-effect burden is a critical factor for in vivo studies where maintaining normal motor function is essential for behavioral readouts.

Side-Effect Profile Locomotor Activity Rotarod Performance Operant Responding Therapeutic Index

Broad Anticonvulsant Efficacy Across Multiple Seizure Models

LY456236 exhibits broad anticonvulsant activity across several distinct preclinical seizure models, demonstrating its utility in epilepsy research [1]. In DBA/2 mice, it produced a dose-related inhibition of sound-induced clonic-tonic seizures (audiogenic seizures) [1]. In CF1 mice, it dose-dependently inhibited tonic extensor seizures in the threshold electroshock model and limbic seizures in the 6-Hz focal seizure model [1]. Notably, it was ineffective against clonic seizures induced by pentylenetetrazol (PTZ), indicating a specific, model-dependent profile rather than a broad, non-specific anticonvulsant effect [1]. In the amygdala-kindled rat model—a paradigm of chronic, focal epilepsy—LY456236 produced dose-related decreases in behavioral and electrographic seizures at threshold stimulus intensity and increased the stimulus intensity required to evoke generalized seizures [1]. While a separate study noted that mGlu1 antagonists may lack efficacy in models of difficult-to-treat partial epilepsy [2], the positive data across multiple other models provide a strong rationale for its use in specific epilepsy research contexts.

Epilepsy Anticonvulsant Seizure Models Amygdala Kindling Audiogenic Seizures

In Vitro and In Vivo Inhibition of Phosphoinositide Hydrolysis and Additional EGFR Activity

LY456236 potently inhibits mGluR1-mediated phosphoinositide (PI) hydrolysis, a key downstream signaling pathway, with an IC50 of 0.145 μM in vitro, and this inhibition is also observed in vivo following systemic administration . This functional antagonism confirms that LY456236 not only binds to mGluR1 but also effectively blocks its canonical Gq/11-coupled signaling cascade . Additionally, LY456236 displays a secondary pharmacological activity by inhibiting the epidermal growth factor receptor (EGFR) with an IC50 of 0.91 μM . This off-target activity, while modest (approximately 6.3-fold less potent than its primary mGluR1 activity), is a quantifiable parameter that researchers must consider when designing experiments and interpreting results, particularly in cellular contexts where EGFR signaling is relevant .

Signal Transduction Phosphoinositide Hydrolysis EGFR In Vitro In Vivo

Optimal Scientific Applications for LY456236 Based on Validated Evidence


Dissecting mGluR1 vs. mGluR5 Contributions in Pain and Anxiety

LY456236 is the ideal tool for studies requiring a clear differentiation between mGluR1- and mGluR5-mediated effects on pain and anxiety [1]. Its superior efficacy in completely reversing neuropathic allodynia, compared to the partial effects of mGluR5 antagonists MPEP and MTEP, makes it the preferred compound for validating mGluR1's specific role in chronic pain mechanisms [1]. Conversely, its more modest anxiolytic effects relative to mGluR5 antagonists allow for a nuanced dissection of anxiety-related pathways [1]. The high selectivity for mGluR1 over mGluR5 (>69-fold) further ensures that experimental outcomes can be confidently attributed to mGluR1 blockade .

In Vivo Validation of mGluR1-Dependent Seizure and Epilepsy Models

For researchers investigating the role of mGluR1 in epilepsy, LY456236 provides a validated pharmacological approach across multiple seizure models [1]. Its demonstrated efficacy in audiogenic, electroshock, 6-Hz, and amygdala-kindled seizure paradigms [1] makes it a valuable positive control for studies aimed at developing novel anticonvulsant therapies targeting mGluR1. However, its lack of efficacy in the PTZ model and models of difficult-to-treat partial epilepsy [REFS-1, REFS-2] should guide experimental design, highlighting its utility for specific, mGluR1-relevant epilepsy subtypes rather than as a broad-spectrum anticonvulsant tool.

Behavioral Pharmacology Requiring Minimal Motor Confounds

LY456236 is particularly well-suited for in vivo behavioral studies where maintaining normal motor function is critical [1]. Unlike mGluR5 antagonists (MPEP and MTEP) which impair rotarod performance and reduce locomotor activity at active doses, LY456236 does not produce these motor side effects, thereby reducing experimental confounds [1]. This clean behavioral profile is essential for studies of pain, anxiety, and cognition, allowing for more accurate interpretation of results without the confounding influence of sedation or motor impairment [1].

Cell-Based Studies of mGluR1-Gq/11 Signaling and EGFR Crosstalk

In vitro, LY456236 serves as a precise tool for probing mGluR1-mediated phosphoinositide hydrolysis and downstream signaling events [1]. Its well-defined IC50 (0.145 μM) for this pathway allows for accurate dose-response experiments [1]. Additionally, its secondary activity against EGFR (IC50 = 0.91 μM) provides an opportunity to investigate potential crosstalk between mGluR1 and EGFR signaling pathways in relevant cellular models, provided that appropriate controls for this off-target effect are included [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY456236

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.